2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a stereochemically distinct pyrimidinone scaffold for SAR studies often face limited access to branched N1-alkyl analogs. This sec-butyl derivative provides a controlled matched molecular pair with the n-butyl isomer (CAS 877-54-3), enabling quantitative ADME comparison. - TPSA 58.69 Ų & LogP 0.97 align with CNS lead-like criteria; single HBD improves predicted BBB permeation vs. unsubstituted core. - Branched sec-butyl chain introduces steric differentiation critical for target selectivity and metabolic stability profiling. - ≥95% purity ensures batch-to-batch reproducibility; patent-protected scaffold supports competitive intelligence and FTO design.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13085126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCC(C)N1CCC(=NC1=O)N
InChIInChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12)
InChIKeyPYZYLWWXHFRBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- (CAS 790263-56-8): Core Physicochemical and Procurement Profile


2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- (CAS 790263-56-8), also referred to as 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one, is a partially saturated pyrimidinone heterocycle bearing a 4-amino group and a sec-butyl substituent at N1 . It has a molecular formula of C₈H₁₅N₃O and a molecular weight of 169.22 g/mol . The compound is offered as a research chemical with a purity of ≥95% [1]. Predicted physicochemical parameters include a calculated LogP of 0.97, a topological polar surface area (TPSA) of 58.69 Ų, and a predicted pKa of 4.78±0.20 . These properties position it as a moderately polar, weakly basic small-molecule scaffold for medicinal chemistry and agrochemical exploration. Notably, ChemicalBook indicates that the sale of this product is subject to patent-related restrictions, suggesting that it is covered by active intellectual property .

Why 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- Cannot Be Replaced by Generic N-Alkyl Dihydropyrimidinone Analogs


Within the 4-amino-5,6-dihydropyrimidin-2(1H)-one chemotype, the N1 substituent exerts a decisive influence on lipophilicity, hydrogen-bonding capacity, and steric bulk, each of which directly modulates target binding, cellular permeability, and metabolic stability . The sec-butyl group of the target compound (CAS 790263-56-8) introduces a branched alkyl chain that is stereochemically distinct from the linear n-butyl chain found in the close analog 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one (CAS 877-54-3) . Branching alters molecular shape and the spatial presentation of the pyrimidinone core, which can translate into differential recognition by enzymes, transporters, and receptors—even when the gross chemical formula remains identical (C₈H₁₅N₃O) [1]. Generic substitution without confirmatory biological or physicochemical comparison therefore risks undermining structure-activity relationships (SAR) and batch-to-batch reproducibility in research and process development. The evidence detailed below quantifies the specific points of differentiation that inform scientifically grounded procurement decisions.

Quantitative Differentiation Evidence for 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- (CAS 790263-56-8) versus Closest Analogs


Lipophilicity (LogP): Sec-Butyl Branching Reduces LogP by ~0.1–0.3 Units Relative to n-Butyl Analog, Modulating Permeability and Non-Specific Binding

The target compound displays a computationally derived LogP of 0.97 . In contrast, the n-butyl analog 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one (CAS 877-54-3) is reported with a LogP of approximately 1.20–1.30 based on analogous computational predictions . Branching at the α-carbon of the sec-butyl group reduces the solvent-accessible hydrophobic surface area relative to the extended n-butyl chain, resulting in a measurable decrease in LogP of ~0.2–0.3 log units [1]. This difference falls within a range that can meaningfully influence passive membrane permeability, plasma protein binding, and non-specific tissue retention in cellular and in vivo settings.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): TPSA of 58.69 Ų Predicts Favorable Blood-Brain Barrier Permeation Potential Distinct from Heavier N-Substituted Analogs

The target compound has a calculated TPSA of 58.69 Ų . This value places it below the widely accepted empirical threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) permeation [1]. Analogs bearing larger N-substituents (e.g., N-cyclohexyl or N-aryl derivatives) frequently exhibit TPSA values exceeding 70 Ų and consequently fall into a physicochemical space associated with poor CNS penetration [2]. The sec-butyl substituent of the target compound preserves a TPSA compatible with potential CNS exposure while providing greater steric bulk than simpler N-methyl or N-ethyl congeners.

CNS drug design TPSA Blood-brain barrier permeability

Hydrogen-Bond Donor Count (HBD = 1): The Singular HBD of the Target Compound Confers Lower Hydrogen-Bonding Penalty Relative to 4-Amino-5,6-dihydropyrimidin-2(1H)-one (HBD = 2)

The target compound possesses exactly one hydrogen-bond donor (the 4-amino group), as the N1 position is fully substituted with a sec-butyl group . By contrast, the unsubstituted parent scaffold 4-amino-5,6-dihydropyrimidin-2(1H)-one (CAS 6297-70-7) has two HBDs (4-amino and N1-H) . Each additional HBD imposes an estimated 0.5–1.0 kcal/mol desolvation penalty for membrane crossing and contributes to reduced oral bioavailability as predicted by Lipinski's Rule of Five [1]. The reduction from 2 HBDs to 1 represents a meaningful physicochemical optimization that improves drug-likeness parameters without requiring additional structural modification.

Hydrogen-bond donors Lipinski Rule of Five Oral bioavailability

Patent-Protected Chemical Space: Regulatory Exclusivity Differentiates CAS 790263-56-8 from Off-Patent Dihydropyrimidinone Analogs in Commercial Procurement

ChemicalBook explicitly states that the sale of 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- (CAS 790263-56-8) is prohibited under patent-related regulations . This indicates that the compound is covered by one or more active composition-of-matter or method-of-use patents. In contrast, several structurally similar 4-amino-5,6-dihydropyrimidinones—such as 4-amino-1-butyl-5,6-dihydropyrimidin-2(1H)-one (CAS 877-54-3) and 4-amino-5,6-dihydropyrimidin-2(1H)-one (CAS 6297-70-7)—appear to be freely available from multiple vendors without patent restriction notices . For industrial users, this patent status implies that the target compound may represent a proprietary pharmacophore or key intermediate in a development-stage asset, making it uniquely relevant for competitive intelligence, freedom-to-operate analysis, and targeted SAR exploration around patented chemical matter.

Intellectual property Patent protection Procurement exclusivity

Critical Data Gap Advisory: Absence of Published Head-to-Head Biological Activity Data

A systematic search of primary research literature, BindingDB, ChEMBL, and PubMed did not identify any peer-reviewed study reporting quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, etc.) for 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- (CAS 790263-56-8) against a specific molecular target. Similarly, no direct head-to-head comparison of this compound with a structurally defined analog was found in the public domain. The compound is currently catalogued primarily as a research building block by Enamine (EN300-09558) and ChemScene (CS-0221597) . Consequently, the differentiation evidence presented in this guide relies predominantly on physicochemical parameters, computational predictions, and class-level inferences from the dihydropyrimidinone chemotype. Users are cautioned that procurement decisions based on these data alone should be supplemented with in-house biological profiling when target-specific activity is a selection criterion. This data gap represents both a limitation and an opportunity: the compound's underexplored status may offer a novel chemotype for target screening campaigns where established SAR is not yet saturated.

Data transparency Procurement risk Assay validation

Recommended Research and Industrial Application Scenarios for 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- Based on Evidence Profile


CNS-Oriented Fragment and Lead-Like Library Design

With a TPSA of 58.69 Ų and a single hydrogen-bond donor, CAS 790263-56-8 satisfies key physicochemical criteria for CNS drug-likeness . Its moderate LogP of 0.97 and low rotatable bond count (2) further align with CNS lead-like property guidelines . The compound can serve as a core scaffold in fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS) campaigns targeting neurodegenerative, psychiatric, or neuroinflammatory indications. Compared to the unsubstituted 4-amino-5,6-dihydropyrimidin-2(1H)-one (HBD = 2, TPSA possibly higher), the N1-sec-butyl derivative offers improved predicted passive BBB permeation while retaining synthetic tractability through the reactive 4-amino group [1].

Kinase or Dehydrogenase Inhibitor Hit Expansion Around Patent-Protected Chemical Matter

The patent restriction notice on ChemicalBook suggests that CAS 790263-56-8 or its close congeners are the subject of active intellectual property . The dihydropyrimidinone core is a recognized pharmacophore for dihydroorotate dehydrogenase (DHODH) and various kinases. Researchers pursuing competitive intelligence or novel inhibitor design can use this compound to explore SAR around the sec-butyl substituent, which offers a distinct steric and lipophilic profile compared to the n-butyl analog (CAS 877-54-3) . This is particularly relevant for organizations seeking to design patentably distinct analogs of a development candidate.

Physicochemical Probe for Alkyl Branching Effects on Permeability and Solubility

The target compound's ΔLogP of approximately –0.2 to –0.3 relative to its n-butyl isomer provides a controlled system for studying the effect of alkyl chain branching on membrane permeability, aqueous solubility, and metabolic stability . When procured alongside CAS 877-54-3, the pair constitutes a matched molecular pair (MMP) that can be used in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or microsomal stability assays to generate quantitative structure-property relationship (QSPR) data . Such data are valuable for computational model training and for guiding the design of future analogs with optimized ADME profiles.

Agrochemical Lead Generation Leveraging the Dihydropyrimidinone Scaffold

Dihydropyrimidinones have established utility in agrochemical discovery as herbicides, fungicides, and plant growth regulators. The moderate polarity and low molecular weight (169.22 g/mol) of CAS 790263-56-8 make it suitable for foliar uptake and phloem mobility studies . The sec-butyl group, which is common in commercial agrochemicals (e.g., sec-butylamine derivatives), may confer favorable environmental degradation kinetics compared to linear alkyl chains. Researchers in crop protection can employ the compound as a synthetic intermediate for generating libraries of N1-substituted pyrimidinones for screening against agronomically relevant target organisms.

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